N,N-bis(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide
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Overview
Description
N,N-bis(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, and a propanamide moiety linked to cyanoethyl groups. Its unique structure makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide typically involves multi-step organic reactions. One common approach is the alkylation of a pyrimidine derivative with cyanoethyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of cyanoethyl bromide or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The cyanoethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-bis(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which N,N-bis(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyanoethyl groups can form hydrogen bonds or electrostatic interactions with target molecules, while the pyrimidine ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide: Unique due to its specific substitution pattern on the pyrimidine ring.
N,N-bis(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N,N-bis(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both cyanoethyl and methylsulfanyl groups on the pyrimidine ring allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
N,N-bis(2-cyanoethyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-12-14(13(2)20-16(19-12)23-3)6-7-15(22)21(10-4-8-17)11-5-9-18/h4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPPHICQQQKCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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